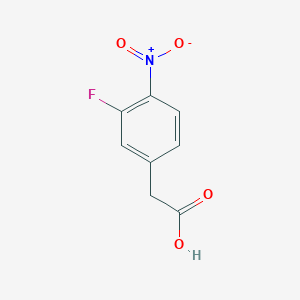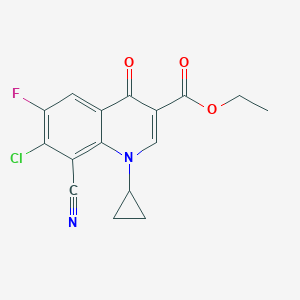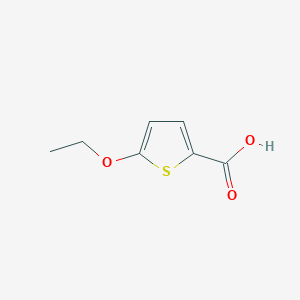
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-: is a small organic molecule with a molecular weight of 170.21 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. This compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine, which can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield the desired compound.
Analyse Chemischer Reaktionen
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sodium hydride in dimethylformamide, lithium hexamethyldisilazide in tetrahydrofuran, and ceric ammonium nitrate in acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to modulate the activity of the immune system, act as an anti-inflammatory agent, and inhibit the growth of cancer cells.
Wirkmechanismus
The primary targets of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- are currently unknown. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in immune modulation, inflammation, and cell growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- include other piperazinedione derivatives such as 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6R)- and 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-. These compounds share similar structural features but differ in their stereochemistry, which can influence their biological activity and applications.
Eigenschaften
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














